



# Elacridar in 3D Spheroid Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Elacridar |           |
| Cat. No.:            | B1662867  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing **elacridar**, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, in three-dimensional (3D) spheroid culture models. This guide is intended to assist researchers in investigating mechanisms of multidrug resistance (MDR) and evaluating the potential of **elacridar** to re-sensitize cancer cells to chemotherapeutic agents in a more physiologically relevant in vitro setting.

### Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions.[1][2] These models often exhibit higher resistance to chemotherapy compared to traditional two-dimensional (2D) monolayer cultures.
[1] A significant contributor to this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-gp (encoded by the ABCB1 or MDR1 gene) and BCRP (encoded by the ABCG2 gene), which actively efflux a wide range of anticancer drugs, reducing their intracellular concentration and efficacy.[1][3][4]

**Elacridar** (also known as GG918 or GF120918) is a potent inhibitor of both P-gp and BCRP.[3] [4][5] Its application in 3D spheroid models allows for the investigation of its ability to counteract MDR in a setting that more closely recapitulates the in vivo tumor environment. Studies have shown that **elacridar** can effectively inhibit the function of these transporters in both 2D and 3D



cultures, leading to increased intracellular accumulation of fluorescent substrates like Calcein-AM and Hoechst 33342.[1][3][6] However, its efficacy in re-sensitizing spheroid models to chemotherapeutic agents can be complex and dependent on the specific cancer type, the chemotherapeutic agent used, and other resistance mechanisms at play within the 3D structure.[1][7][8]

# Mechanism of Action: Elacridar in Reversing Multidrug Resistance

**Elacridar** functions by directly inhibiting the efflux activity of P-gp and BCRP transporters located on the cancer cell membrane. These transporters utilize the energy from ATP hydrolysis to expel a variety of structurally and functionally diverse compounds, including many chemotherapeutic drugs like paclitaxel, doxorubicin, and topotecan.[4][9] By blocking these pumps, **elacridar** increases the intracellular concentration of the co-administered anticancer drug, thereby enhancing its cytotoxic effect.





Click to download full resolution via product page

#### Mechanism of **Elacridar** Action

# Data Presentation: Efficacy of Elacridar in Ovarian Cancer Spheroids

The following tables summarize quantitative data from studies on paclitaxel-resistant (A2780PR1, A2780PR2) and topotecan-resistant (A2780TR1, A2780TR2) ovarian cancer cell lines and their sensitive parental line (A2780).

Table 1: Effect of **Elacridar** on Paclitaxel (PAC) and Doxorubicin (DOX) IC50 Values in 3D Spheroid Models



| Cell Line                   | Spheroid Size (cells) | Treatment | PAC IC50<br>(ng/mL) | DOX IC50<br>(ng/mL) |
|-----------------------------|-----------------------|-----------|---------------------|---------------------|
| A2780<br>(Sensitive)        | 10,000                | PAC       | >50000              | -                   |
| PAC + 1 μM<br>Elacridar     | >50000                | -         |                     |                     |
| 20,000                      | PAC                   | >50000    | -                   |                     |
| PAC + 1 μM<br>Elacridar     | >50000                | -         |                     |                     |
| A2780PR1<br>(PAC-Resistant) | 10,000                | PAC       | >50000              | >10000              |
| PAC + 1 μM<br>Elacridar     | >50000                | 1851      |                     |                     |
| 20,000                      | PAC                   | >50000    | >10000              |                     |
| PAC + 1 μM<br>Elacridar     | >50000                | 2049      |                     |                     |
| A2780PR2<br>(PAC-Resistant) | 10,000                | PAC       | >50000              | >10000              |
| PAC + 1 μM<br>Elacridar     | >50000                | 1481      |                     |                     |
| 20,000                      | PAC                   | >50000    | >10000              |                     |
| PAC + 1 μM<br>Elacridar     | >50000                | >10000    |                     |                     |

Data synthesized from a study on paclitaxel-resistant ovarian cancer cell lines.[1] Note: A high IC50 value indicates resistance. **Elacridar** showed limited to no re-sensitization to paclitaxel in these 3D models but did lower the IC50 for doxorubicin in some cases.[1]

Table 2: Effect of Elacridar on Topotecan (TOP) IC50 Values in 3D Spheroid Models



| Cell Line                | Treatment | TOP IC50 (ng/mL) |
|--------------------------|-----------|------------------|
| A2780 (Sensitive)        | TOP       | 13               |
| TOP + 1 μM Elacridar     | 12        |                  |
| TOP + 5 μM Elacridar     | 12        | _                |
| A2780TR1 (TOP-Resistant) | ТОР       | 1039             |
| TOP + 1 μM Elacridar     | 46        |                  |
| TOP + 5 μM Elacridar     | 21        | _                |
| A2780TR2 (TOP-Resistant) | ТОР       | 1024             |
| TOP + 1 μM Elacridar     | 31        |                  |
| TOP + 5 μM Elacridar     | 15        | _                |

Data synthesized from a study on topotecan-resistant ovarian cancer cell lines.[3] Note: **Elacridar** significantly re-sensitized TOP-resistant spheroids to topotecan.[3]

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **elacridar** in 3D spheroid cultures.

## **Protocol 1: 3D Spheroid Culture Formation**

This protocol describes the formation of spheroids using the liquid overlay technique.





Click to download full resolution via product page

Spheroid Formation Workflow



#### Materials:

- Cancer cell line of interest (e.g., A2780 ovarian cancer cells)
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
- Agarose
- 96-well, round-bottom, ultra-low attachment plates or standard plates coated with agarose
- Centrifuge

#### Procedure:

- Prepare a 1.5% (w/v) solution of agarose in serum-free culture medium or PBS. Autoclave to sterilize.
- While the agarose is molten, dispense 50 μL into each well of a 96-well plate. Allow it to solidify at room temperature to create a non-adherent surface.[10]
- Culture cancer cells in standard monolayer flasks until they reach 70-80% confluency.
- Harvest the cells using trypsin, neutralize, and count them using a hemocytometer or automated cell counter.
- Resuspend the cells in complete medium to a desired concentration.
- Seed a specific number of cells (e.g., 10,000 to 20,000 cells) in 200 μL of medium into each agarose-coated well.[1]
- Centrifuge the plate at a low speed (e.g., 1,500 rcf for 15 minutes) to facilitate cell aggregation at the bottom of the well.[10]
- Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
- Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.



## **Protocol 2: Drug Treatment and Viability Assay**

This protocol outlines the treatment of pre-formed spheroids with a chemotherapeutic agent in the presence or absence of **elacridar**, followed by a viability assessment using the MTT assay.

#### Materials:

- Pre-formed spheroids in a 96-well plate
- Chemotherapeutic agent (e.g., paclitaxel, doxorubicin, topotecan)
- Elacridar
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer
- Microplate reader

#### Procedure:

- After spheroid formation (typically 72 hours), prepare serial dilutions of the chemotherapeutic agent and a stock solution of elacridar (e.g., 1 μM).[1]
- For combination treatment, add **elacridar** to the appropriate wells, followed by the chemotherapeutic agent. Include control wells with untreated spheroids and spheroids treated with **elacridar** alone or the chemotherapeutic agent alone.
- Incubate the spheroids with the drugs for a specified period (e.g., 72 hours).[1][3]
- After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100-150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.



Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

# Protocol 3: P-gp/BCRP Activity Assay using a Fluorescent Substrate

This protocol uses a fluorescent substrate like Calcein-AM or Hoechst 33342 to visually assess the inhibitory effect of **elacridar** on efflux pump activity in spheroids.





Click to download full resolution via product page

Fluorescent Substrate Assay Workflow

Materials:



- Pre-formed spheroids in a 96-well plate or imaging dish
- Elacridar
- Fluorescent substrate (e.g., Calcein-AM for P-gp, Hoechst 33342 for BCRP)[3][6]
- Fluorescence microscope

#### Procedure:

- Treat the pre-formed spheroids with elacridar (e.g., 0.1 μM or 1 μM) or a vehicle control for a short pre-incubation period (e.g., 1 hour).[3]
- Add the fluorescent substrate to the wells. For Calcein-AM, a final concentration of 1  $\mu$ M is common.[6] For Hoechst 33342, a concentration of 5  $\mu$ M can be used.[3]
- Incubate for 30-60 minutes at 37°C, protected from light.
- Gently wash the spheroids with pre-warmed PBS to remove excess dye.
- Immediately image the spheroids using a fluorescence microscope equipped with the appropriate filter sets.
- Expected Outcome: In resistant cells with high P-gp/BCRP activity, the fluorescent substrate will be pumped out, resulting in low intracellular fluorescence. In the presence of **elacridar**, the pumps are inhibited, leading to the accumulation of the substrate and a significant increase in fluorescence intensity.[3][6]

## Conclusion

**Elacridar** serves as a valuable tool for studying and potentially overcoming P-gp and BCRP-mediated multidrug resistance in 3D spheroid culture models. While it effectively inhibits the function of these efflux pumps, its ability to re-sensitize cancer cells to chemotherapy in a 3D context is not always guaranteed and appears to be drug- and context-dependent.[1][8] The provided protocols offer a framework for researchers to explore the utility of **elacridar** in their specific cancer models, contributing to a deeper understanding of drug resistance and the development of more effective therapeutic strategies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]
- 4. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.febscongress.org [2024.febscongress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cancer cell spheroids as a model to evaluate chemotherapy protocols PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elacridar in 3D Spheroid Culture Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662867#elacridar-in-3d-spheroid-culture-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com